molecular formula C22H20N2O2 B14675482 N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide CAS No. 33891-00-8

N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide

Cat. No.: B14675482
CAS No.: 33891-00-8
M. Wt: 344.4 g/mol
InChI Key: SENZXMOVVOTOES-UHFFFAOYSA-N
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Description

N,N'-(Benzene-1,3-diyldimethanediyl)dibenzamide is a synthetic organic compound featuring a central benzene core symmetrically substituted with benzamide groups. This structure places it within a class of molecules known for their potential as key intermediates in medicinal chemistry and materials science. Researchers may be interested in this compound for developing novel therapeutic agents, as structurally related benzene-1,3-dicarboxamide compounds have been investigated for their biological activity, including as antiplatelet agents . Furthermore, its molecular framework suggests potential utility in polymer science, for instance in the creation of high-performance polymers like aramids, which are derived from diamino-benzenes . The rigid benzene core and amide linkages can contribute to the thermal stability and mechanical strength of polymeric materials. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and characterization, such as NMR and mass spectrometry, prior to use.

Properties

CAS No.

33891-00-8

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[[3-(benzamidomethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20N2O2/c25-21(19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(26)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

SENZXMOVVOTOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an amine with an acyl chloride in the presence of a base. For this compound, the diamine precursor benzene-1,3-diyldimethanamine reacts with benzoyl chloride under alkaline conditions.

Procedure :

  • Benzene-1,3-diyldimethanamine (1 equiv.) is dissolved in an aqueous sodium hydroxide solution (10% w/v).
  • Benzoyl chloride (2.2 equiv.) is added dropwise at 0–5°C to minimize side reactions.
  • The mixture is stirred for 4–6 hours, after which the precipitate is filtered and recrystallized from ethanol.

Key Parameters :

  • Temperature control (<10°C) prevents hydrolysis of benzoyl chloride.
  • Excess benzoyl chloride ensures complete diamine conversion.

Yield : 65–72% (reported for analogous diamides).

Coupling Agent-Mediated Synthesis

Modern synthetic approaches employ coupling agents to facilitate amide bond formation under milder conditions. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used with benzene-1,3-diyldimethanamine and benzoic acid .

Procedure :

  • Benzoic acid (2.2 equiv.) and DCC (2.2 equiv.) are dissolved in anhydrous dichloromethane.
  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
  • Benzene-1,3-diyldimethanamine (1 equiv.) is added, and the reaction proceeds for 12–24 hours.
  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Higher yields (80–85%) compared to Schotten-Baumann.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Requires rigorous anhydrous conditions.
  • Dicyclohexylurea byproduct complicates purification.

Mixed Anhydride Method

The mixed anhydride approach, utilizing ethyl chloroformate or isobutyl chloroformate , offers an alternative pathway. This method is advantageous for sterically hindered amines.

Procedure :

  • Benzoic acid (2.2 equiv.) and triethylamine (2.5 equiv.) are dissolved in tetrahydrofuran (THF).
  • Isobutyl chloroformate (2.2 equiv.) is added at -15°C to form the mixed anhydride.
  • Benzene-1,3-diyldimethanamine (1 equiv.) is introduced, and the reaction is warmed to room temperature overnight.
  • The product is isolated via solvent evaporation and recrystallization.

Yield : 70–75%.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%) Reference
Dichloromethane 8.93 85
THF 7.58 75
Ethanol 24.55 68

Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic attack by the amine, while protic solvents (e.g., ethanol) may stabilize intermediates.

Temperature and Time

  • Schotten-Baumann : Low temperatures (0–5°C) reduce hydrolysis but prolong reaction time (4–6 hours).
  • Coupling Agents : Room temperature reactions achieve completion within 12–24 hours.

Characterization and Analytical Methods

Spectroscopic Analysis

  • FT-IR :
    • Amide I band : 1640–1680 cm⁻¹ (C=O stretch).
    • N-H stretch : 3300–3500 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 10H, benzamide).
    • Methylene protons: δ 4.3–4.5 ppm (singlet, 4H, -CH₂-).

X-ray Diffraction (XRD)

Single-crystal XRD confirms the planar arrangement of the benzene core and amide linkages. The dihedral angle between benzamide groups is 120°, consistent with meta-substitution.

Applications and Derivatives

This compound serves as a precursor for:

  • Polymer Stabilizers : Its rigid structure enhances thermal stability in polyamides.
  • Pharmaceutical Intermediates : Functionalization at the amide nitrogen yields kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzoylaminomethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,3-Bis(benzoylaminomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzoylaminomethyl)benzene involves its interaction with specific molecular targets. The benzoylaminomethyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The aromatic benzene ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications in Bridging Groups

  • N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide: This compound replaces the benzene-1,3-diylmethylene bridge with a propane-1,2-diamine core and introduces thiourea (–NH–C(=S)–NH–) groups. Thermal analysis shows stability up to 220°C, with decomposition at higher temperatures due to sulfur content .
  • N,N'-(Benzene-1,3-diyldimethanediyl)bis(2,5-dichlorobenzenesulfonamide): Here, sulfonamide (–SO₂–NH–) groups replace the benzamide units. The sulfonamide bridge increases acidity and hydrogen-bond donor strength, favoring crystalline networks. X-ray studies reveal a gauche conformation (C–S–N–C torsion angle: ~73.6°) and weak C–H···O interactions in the crystal lattice .

Functional Group Variations

  • 5-Nitro-N,N′-di(pyridin-4-yl)benzene-1,3-dicarboxamide: This antimalarial dibenzamide features nitro (–NO₂) and pyridyl substituents on the benzene core. The electron-withdrawing nitro group enhances π-stacking interactions, while the pyridyl moieties improve solubility and metal-binding capacity. It exhibits potent antiplasmodial activity (IC₅₀: 0.19 μM against Plasmodium falciparum), attributed to hemozoin inhibition, but faces metabolic instability due to nitro reduction .
  • N,N′-Dimethylbenzene-1,3-dicarboxamide :
    With methyl groups instead of benzamide substituents, this derivative lacks aromatic π-π interactions, reducing crystallinity. Its simpler structure facilitates industrial applications but diminishes bioactivity .

Thermal and Crystallographic Properties

Compound Bridge Type Functional Groups Thermal Stability (°C) Crystallographic Features
Target Compound Benzene-1,3-diylmethylene Benzamide ~250 (estimated) Rigid H-shape; planar amide linkages
N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide Propane-1,2-diamine Thiourea 220 (decomposition) Flexible conformation; layered packing
N,N′-Dimethylbenzene-1,3-dicarboxamide Benzene-1,3-diyl Methyl amide >300 Reduced π-stacking; amorphous phases
5-Nitro-N,N′-di(pyridin-4-yl)dibenzamide Benzene-1,3-diyl Nitro, pyridyl 200 (decomposition) Enhanced π-π interactions; bioactive

Metabolic and Solubility Profiles

  • Metabolic Stability : Pyridyl and nitro groups in antimalarial dibenzamides are prone to hepatic metabolism (e.g., nitro reduction), whereas the target compound’s benzamide groups exhibit higher stability, akin to FDA-approved drugs like Lidoderm .
  • Solubility : Sulfonamide derivatives show lower aqueous solubility due to strong crystal packing, while thiourea analogs benefit from hydrogen-bonding interactions, enhancing dissolution in polar solvents .

Q & A

Q. What are the primary synthetic routes for N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions using aldehydes and benzamide derivatives. For example:

  • Catalytic synthesis : Nano-TiCl₄·SiO₂ catalyzes the reaction of 1,3,5-trioxane with benzamide to form bisamide derivatives under mild conditions .
  • Solvent-free solar-driven synthesis : Benzaldehyde and benzamide react under concentrated solar radiation (CSR), achieving 81% yield in 1 hour. This method avoids solvents and reduces energy consumption compared to conventional heating (12 hours) .
    Key variables : Catalyst type, solvent choice, and energy source critically impact yield. For instance, methanol increases yield to 42% vs. 76% in solvent-free CSR conditions .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

Data collection : High-resolution diffraction data from single crystals.

Structure solution : Use direct methods in SHELXS or SHELXD for phase determination .

Refinement : SHELXL refines atomic positions and thermal parameters. Hydrogen bonding and torsion angles are analyzed to confirm the 1,3-benzene linkage .

Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer: Common issues include disordered atoms or twinned crystals. Strategies:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder modeling : Split atomic positions and apply restraints (e.g., SIMU/RIGU) to maintain chemically reasonable geometries .
  • Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC’s Mercury for intermolecular interactions .

Q. What computational methods are used to predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software computes molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulations in GROMACS assess conformational stability in solvents or under thermal stress.
  • Docking studies : AutoDock Vina evaluates binding affinity for biological targets (e.g., enzymes in ’s drug delivery studies) .

Q. How can researchers optimize catalytic systems for scalable synthesis of bisamide derivatives?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., TiCl₄) or heterogeneous catalysts (nano-TiO₂) for recyclability .
  • Flow chemistry : Transition batch reactions to continuous flow reactors to enhance mixing and heat transfer, as seen in industrial benzamide production .
  • Kinetic studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .

Data Analysis and Application-Oriented Questions

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the 1,3-substitution pattern (e.g., aromatic protons at δ 7.5–8.0 ppm) and amide carbonyls (~δ 168 ppm) .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate amide bonds .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the potential research applications of this compound in material science or medicinal chemistry?

Methodological Answer:

  • Supramolecular chemistry : The rigid 1,3-benzene core and amide groups enable hydrogen-bonded networks for porous materials .
  • Drug delivery : Analogues like N,N-diethylbenzamide form stable complexes with APIs, suggesting utility in controlled-release systems .
  • Enzyme inhibition : Structural similarity to benzamide-based protease inhibitors (e.g., HIV-1 protease) warrants screening against biological targets .

Tables for Key Experimental Data

Table 1. Solvent Effects on Synthesis Yield

SolventReaction Time (h)Yield (%)
Methanol142
Water1<20
Solvent-free176

Table 2. Crystallographic Refinement Metrics

ParameterValue
R-factor<0.05
CCDC Deposition #To be assigned
Space groupP2₁/c

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